Cas no 103263-31-6 (2,2-diethylcyclopentan-1-one)

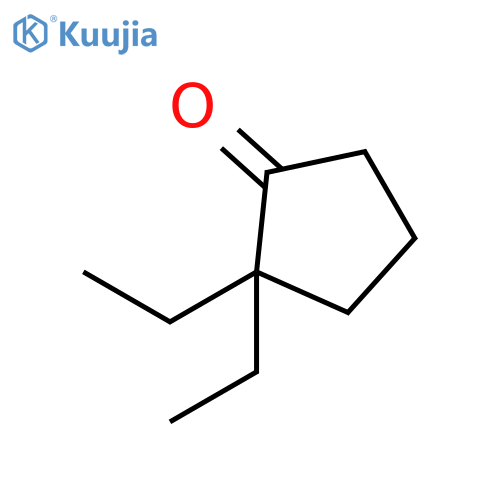

2,2-diethylcyclopentan-1-one structure

商品名:2,2-diethylcyclopentan-1-one

2,2-diethylcyclopentan-1-one 化学的及び物理的性質

名前と識別子

-

- 2,2-diethylcyclopentan-1-one

- Cyclopentanone, 2,2-diethyl-

- 2,2-diethylcyclopentanone

- 2,2-diethyl-cyclopentanone

- SureCN8624485

- ACMC-20m655

- CTK0G7143

- 2,2-Diaethyl-cyclopentanon

- Cyclopentanone, 2,2-diethyl-; 2,2-diethylcyclopentanone; 2,2-diethyl-cyclopentanone; SureCN8624485; ACMC-20m655; CTK0G7143; 2,2-Diaethyl-cyclopentanon;

- 103263-31-6

- SCHEMBL8624485

- AKOS040766245

- F2167-7968

- EN300-1461610

- DTXSID00617339

- MFCD24691291

- SY305942

-

- インチ: InChI=1S/C9H16O/c1-3-9(4-2)7-5-6-8(9)10/h3-7H2,1-2H3

- InChIKey: SYAMECZRQXLGDW-UHFFFAOYSA-N

- ほほえんだ: CCC1(CCCC1=O)CC

計算された属性

- せいみつぶんしりょう: 140.12018

- どういたいしつりょう: 140.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07

2,2-diethylcyclopentan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1461610-0.25g |

2,2-diethylcyclopentan-1-one |

103263-31-6 | 0.25g |

$1432.0 | 2023-07-07 | ||

| Enamine | EN300-1461610-5.0g |

2,2-diethylcyclopentan-1-one |

103263-31-6 | 5.0g |

$4517.0 | 2023-07-07 | ||

| Enamine | EN300-1461610-2.5g |

2,2-diethylcyclopentan-1-one |

103263-31-6 | 2.5g |

$3051.0 | 2023-07-07 | ||

| Enamine | EN300-1461610-1.0g |

2,2-diethylcyclopentan-1-one |

103263-31-6 | 1.0g |

$1557.0 | 2023-07-07 | ||

| Life Chemicals | F2167-7968-1g |

2,2-diethylcyclopentan-1-one |

103263-31-6 | 95% | 1g |

$1301.0 | 2023-09-06 | |

| TRC | D205986-500mg |

2,2-diethylcyclopentan-1-one |

103263-31-6 | 500mg |

$ 550.00 | 2022-06-05 | ||

| Enamine | EN300-1461610-100mg |

2,2-diethylcyclopentan-1-one |

103263-31-6 | 100mg |

$1371.0 | 2023-09-29 | ||

| Enamine | EN300-1461610-1000mg |

2,2-diethylcyclopentan-1-one |

103263-31-6 | 1000mg |

$1557.0 | 2023-09-29 | ||

| Enamine | EN300-1461610-5000mg |

2,2-diethylcyclopentan-1-one |

103263-31-6 | 5000mg |

$4517.0 | 2023-09-29 | ||

| Enamine | EN300-1461610-10.0g |

2,2-diethylcyclopentan-1-one |

103263-31-6 | 10.0g |

$6697.0 | 2023-07-07 |

2,2-diethylcyclopentan-1-one 関連文献

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

103263-31-6 (2,2-diethylcyclopentan-1-one) 関連製品

- 6004-60-0(1-cyclopentylethan-1-one)

- 566-65-4((5a)-Pregnane-3,20-dione)

- 1120-72-5(2-methylcyclopentan-1-one)

- 20669-04-9(3,3-Dimethylpentan-2-one)

- 21368-68-3(DL-Camphor)

- 76-22-2(Camphor)

- 464-48-2((1S,4S)-1,7,7-trimethylnorbornan-2-one)

- 464-49-3((+)-Camphor)

- 4819-67-4(2-Pentylcyclopentanone)

- 23787-90-8(Isolongifolone)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬